molecular formula C19H24N2O3 B2820141 N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide CAS No. 1825500-66-0

N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide

Katalognummer: B2820141
CAS-Nummer: 1825500-66-0
Molekulargewicht: 328.412
InChI-Schlüssel: PAJRIIRPHVVIDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide is a chemical compound supplied for non-human research purposes only. It is not approved for diagnostic or therapeutic use. This benzamide derivative is of significant interest in medicinal chemistry and drug discovery, particularly due to its structural features which are common in biologically active molecules. Compounds featuring the cyclopentyloxy-methoxybenzamide scaffold have been investigated for their potential as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) . Furthermore, structurally related N-substituted benzamide derivatives have demonstrated potent antiviral activity, for instance against hepatitis B virus (HBV), by potentially elevating intracellular levels of the host defense factor APOBEC3G . The presence of the cyanocyclobutyl group adds a sterically defined and metabolically stable motif, which is often utilized to explore novel structure-activity relationships and optimize the pharmacokinetic properties of lead compounds. Researchers can leverage this chemical as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents targeting inflammatory pathways or viral infections.

Eigenschaften

IUPAC Name

N-(1-cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-21(19(13-20)10-5-11-19)18(22)14-8-9-16(23-2)17(12-14)24-15-6-3-4-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJRIIRPHVVIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)OC)OC2CCCC2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide typically involves multiple steps:

    Formation of the Cyanocyclobutyl Intermediate: The initial step involves the preparation of the cyanocyclobutyl intermediate. This can be achieved by reacting cyclobutanone with trimethylsilyl cyanide in the presence of a Lewis acid catalyst such as zinc chloride.

    Attachment of the Cyclopentyloxy Group: The next step involves the introduction of the cyclopentyloxy group. This can be done by reacting the intermediate with cyclopentanol under acidic conditions to form the desired ether linkage.

    Methoxylation and Benzamide Formation: Finally, the methoxy group is introduced via methylation of a hydroxyl group on the benzene ring, followed by the formation of the benzamide through an amide coupling reaction using N-methylbenzamide and appropriate coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a formyl or carboxyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Products may include N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-formyl-N-methylbenzamide.

    Reduction: Products may include N-(1-Aminocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide.

    Substitution: Products may include N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-5-nitro-N-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.

Wirkmechanismus

The mechanism of action of N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide involves its interaction with molecular targets such as

Biologische Aktivität

N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, including antitumor and antimicrobial activities, alongside relevant case studies and research findings.

  • Molecular Formula : C13H17N3O2
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 915087-26-2

Biological Activity Overview

The biological activity of N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide has been evaluated in various studies, focusing primarily on its antitumor and antimicrobial effects.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound using various cancer cell lines. The following table summarizes the findings regarding its effectiveness against different types of cancer cells:

Cell LineAssay TypeIC50 (μM)Notes
A549 (Lung)2D6.75 ± 0.19High activity observed
HCC827 (Lung)2D6.26 ± 0.33Significant potency compared to controls
NCI-H358 (Lung)2D6.48 ± 0.11Effective in both assays
MRC-5 (Fibroblast)2D3.11 ± 0.26Shows cytotoxicity at lower concentrations

Research indicates that the compound exhibits a higher efficacy in two-dimensional (2D) cell culture assays compared to three-dimensional (3D) models, suggesting that its activity may be influenced by the cellular environment .

The mechanism by which N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide exerts its antitumor effects appears to involve interaction with DNA, as indicated by studies showing binding within the minor groove of AT-DNA . This mode of action is critical for its potential as an antitumor agent, as it may disrupt normal cellular processes.

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been tested for antimicrobial activity against common pathogens such as E. coli and S. aureus. The results demonstrate moderate antibacterial effects, which could be beneficial in developing new antimicrobial agents .

Case Studies

Several case studies have reported on the use of similar compounds with structural analogs to N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide:

  • Study on Lung Cancer Cells : A study evaluating various compounds showed that those with similar structural features exhibited promising results against lung cancer cell lines, reinforcing the potential of this compound in oncology .
  • Antimicrobial Testing : Compounds structurally related to N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide were tested against S. aureus, demonstrating varying degrees of effectiveness, which supports further exploration into modifications that could enhance potency .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Compound Name & Source Substituents/Functional Groups Synthesis Method Yield Key Features/Applications
Target Compound 3-cyclopentyloxy, 4-methoxy, N-methyl Likely via benzamide/sulfonamide coupling N/A High steric bulk; potential kinase or enzyme inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N,O-bidentate directing group From 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol N/A Metal-catalyzed C–H bond functionalization
3-((5-Bromo-2-methoxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-2-hydroxy-N-methylbenzamide (9) Sulfonamido, bromo-methoxy phenyl Methylamine reaction with sulfonate ester 57% WD repeat-containing protein inhibitor
N-Cyclobutyl-4-methoxybenzamide (5t) 4-methoxy, cyclobutylamide Cyclobutylamine + 4-methoxybenzoyl chloride 75% Simplified benzamide; crystallographic validation
Key Observations:
  • Cyanocyclobutyl vs.
  • Sulfonamide vs. Benzamide : Sulfonamide-containing analogs (e.g., compound 9) exhibit distinct biological targeting (e.g., enzyme inhibition) compared to benzamides, which are more common in catalysis .

Q & A

Q. What are the optimal synthetic routes for N-(1-Cyanocyclobutyl)-3-cyclopentyloxy-4-methoxy-N-methylbenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:
  • Step 1 : React 3-cyclopentyloxy-4-methoxybenzoic acid with thionyl chloride to form the acyl chloride intermediate.
  • Step 2 : Couple the intermediate with 1-cyanocyclobutylamine in the presence of a base (e.g., triethylamine) to form the benzamide backbone .
  • Step 3 : Introduce the methyl group via N-methylation using methyl iodide under inert atmosphere (argon/nitrogen) .
  • Key Conditions :
ParameterOptimal ValueReference
SolventAnhydrous DMF or THF
Temperature0–5°C (Step 1); 25°C (Step 2)
PurificationColumn chromatography (silica gel, hexane:EtOAc)

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC : Monitor reaction progress with a C18 column (UV detection at 254 nm) .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm; cyclopentyl protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₅N₂O₃: 357.18; observed: 357.2 ± 0.1) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing the cyanocyclobutyl group be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Steric Control : Use bulky bases (e.g., DBU) to favor substitution at the less hindered position .
  • Electronic Control : Activate the cyclobutane ring via electron-withdrawing groups (e.g., nitrile) to direct coupling .
  • Case Study : In analogous compounds, coupling yields improved from 45% to 78% by replacing triethylamine with DBU .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects:
  • Metabolic Profiling : Use liver microsomes to identify degradation products (e.g., cytochrome P450-mediated oxidation of the cyclopentyl group) .
  • Prodrug Modification : Introduce a hydrolyzable ester to the methoxy group to enhance stability .
  • Target Engagement Assays : Confirm binding to the intended receptor using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME predict logP (2.1) and solubility (0.5 mg/mL), highlighting poor bioavailability due to high lipophilicity .
  • Docking Studies : Use AutoDock Vina to identify critical interactions (e.g., hydrogen bonding between the cyanocyclobutyl group and Tyr-327 of the target enzyme) .
  • Optimization Strategy : Introduce polar groups (e.g., hydroxyl) to the cyclopentyl moiety to improve solubility without sacrificing binding affinity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in different studies?

  • Methodological Answer : Discrepancies may arise from solvent choice or measurement techniques:
  • Standardized Protocol : Use the shake-flask method with PBS (pH 7.4) and HPLC quantification .
  • Case Example : A study reported solubility of 0.2 mg/mL in DMSO vs. 0.05 mg/mL in water; this aligns with the compound’s logP of 2.1, confirming its lipophilic nature .

Experimental Design for Biological Studies

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Methodological Answer :
  • Enzyme Inhibition : Use a fluorogenic substrate (e.g., Z-Gly-Pro-AMC) to measure protease inhibition (IC₅₀) .
  • Cell Viability : Test against cancer cell lines (e.g., MCF-7) via MTT assay, with EC₅₀ values normalized to controls .
  • Off-Target Screening : Employ a kinase panel (e.g., Eurofins KinaseProfiler) to assess selectivity .

Structural and Mechanistic Insights

Q. What crystallographic data are available for related compounds, and how can they inform structural analysis?

  • Methodological Answer :
  • Analogous Structures : The crystal structure of N-cyclobutyl-4-methoxybenzamide (CCDC 1456787) reveals a planar benzamide core with dihedral angles of 5.2° between rings .
  • Implications : The cyanocyclobutyl group may adopt a puckered conformation, reducing steric clash with the cyclopentyloxy moiety .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.